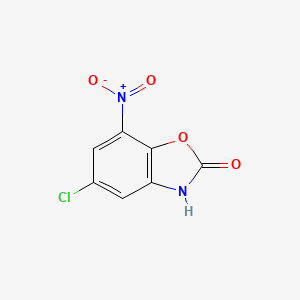

5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Overview

Description

5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one is a useful research compound. Its molecular formula is C7H3ClN2O4 and its molecular weight is 214.561. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with dopamine d1, d2, and serotonin 5-ht2a receptors .

Mode of Action

It’s suggested that it may block the dopamine d2 receptors in the mesolimbic pathway, leading to an improvement in positive symptoms . It may also block the 5-HT2A receptors in the mesocortical pathway, causing a release of dopamine and stimulation of the D1 receptors in the dorsolateral prefrontal cortex, improving negative and cognitive symptoms .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, blocking the D2 receptors in the nigrostriatal pathway can cause a release of dopamine, partially counteracting the drug’s blockade of D2 receptors, thus reducing extrapyramidal symptoms . Blocking the 5-HT2A receptors in the hypothalamic-infundibular pathway can also cause a release of dopamine, partially counteracting the drug’s blockade of D2 receptors, thus reducing hyperprolactinemia .

Biological Activity

5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound with significant biological activity, particularly in the fields of pharmacology and toxicology. Its molecular formula is C7H3ClN2O4, and it has been studied for its potential interactions with various biological targets, including neurotransmitter receptors.

Overview of the Compound

Chemical Properties:

- IUPAC Name: 5-chloro-7-nitro-3H-1,3-benzoxazol-2-one

- Molecular Weight: 214.56 g/mol

- CAS Number: 811810-67-0

- Chemical Structure: The compound features a benzoxazole ring system with chlorine and nitro substituents that are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors:

Target Receptors:

- Dopamine Receptors: It is suggested that this compound may block dopamine D2 receptors in the mesolimbic pathway, which could lead to improvements in positive symptoms associated with various neuropsychiatric disorders.

- Serotonin Receptors: Similar compounds have shown interactions with serotonin 5-HT2A receptors, indicating potential applications in mood regulation and anxiety disorders.

Biochemical Pathways:

The blockade of D2 receptors can influence several biochemical pathways. For instance:

- Inhibition of D2 receptors in the nigrostriatal pathway may lead to a compensatory release of dopamine, potentially mitigating extrapyramidal symptoms associated with antipsychotic treatments.

Biological Activity and Toxicity

Toxicological Profile:

this compound has been classified under acute toxicity categories:

- Oral Toxicity: Category 4 (harmful if swallowed)

- Dermal Toxicity: Category 4 (harmful in contact with skin)

- Inhalation Toxicity: Category 4 (harmful if inhaled) .

Research Findings

Several studies have explored the biological implications of this compound:

-

Antitumor Activity:

- A study indicated that derivatives similar to this compound could trigger apoptosis in various human tumor cell lines by inhibiting glutathione S-transferases (GSTs), which are crucial for cellular detoxification processes . The design of these derivatives aims to enhance accumulation within tumor cells while avoiding multidrug resistance mechanisms.

- Neuropharmacological Effects:

Case Studies

Case Study Summary Table:

Properties

IUPAC Name |

5-chloro-7-nitro-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O4/c8-3-1-4-6(14-7(11)9-4)5(2-3)10(12)13/h1-2H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZGVTHVMCEWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)O2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652519 | |

| Record name | 5-Chloro-7-nitro-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811810-67-0 | |

| Record name | 5-Chloro-7-nitro-2(3H)-benzoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=811810-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-7-nitro-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.